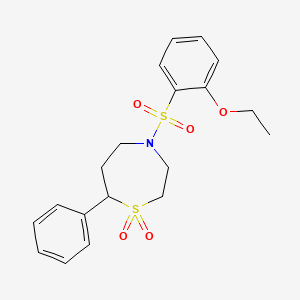

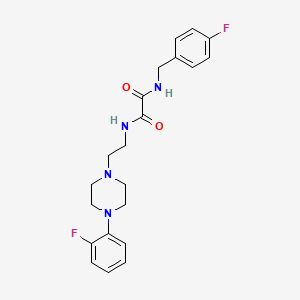

4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

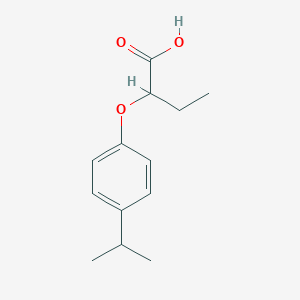

4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, also known as sulthiame, is a chemical compound that belongs to the class of thiazepine derivatives. It was first synthesized in 1967 and has since been used as an anticonvulsant drug in the treatment of epilepsy. In addition to its clinical applications, sulthiame has also been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

- The study by Brophy et al. (1975) discusses the preparation and NMR spectra of thiadiazoline dioxides, demonstrating the influence of structural factors on the reaction course with sulfur dioxide, highlighting the synthetic versatility of sulfonyl-containing compounds [Brophy, Collins, Hobbs, & Sternhell, 1975].

- Hellwinkel, Lenz, and Lämmerzahl (1983) explore heterocyclic syntheses via carbanionically induced rearrangement reactions, providing insights into the structural transformations possible with sulfonyl and carbonyl groups, relevant to expanding heterocyclic systems [Hellwinkel, Lenz, & Lämmerzahl, 1983].

Optoelectronic Properties

- Tsai et al. (2013) detail the synthesis of thiophene dioxides and their optoelectronic property tuning, illustrating how electron-withdrawing groups, similar to the sulfonyl moiety, affect the electronic properties of heterocycles, which is crucial for materials science applications [Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013].

Crystal Field Effects

- A study by Presti et al. (2014) investigates strong crystal field effects on a thiazete-1,1-dioxide crystal, offering a deep dive into the structural and electronic peculiarities of sulfonyl-containing heterocycles, which could be relevant for designing drugs with specific interaction profiles [Presti, Orlando, Loconte, Destro, Ortoleva, Soave, & Gatti, 2014].

Electrochemical Applications

- Fietkau et al. (2006) explore cryo-electrochemistry in tetrahydrofuran for the regioselective electrochemical reduction of a phenyl sulfone, pointing towards the potential of sulfonyl-containing compounds in synthetic electrochemistry [Fietkau, Paddon, Bhatti, Donohoe, & Compton, 2006].

Sulfonated Heterocycles Synthesis

- He et al. (2018) describe a three-component reaction involving sulfur dioxide, leading to sulfonated benzothiazepines, demonstrating the utility of sulfonyl groups in constructing complex heterocyclic systems, potentially relevant for drug discovery [He, Wu, Zhang, Xia, & Wu, 2018].

properties

IUPAC Name |

4-(2-ethoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S2/c1-2-25-17-10-6-7-11-19(17)27(23,24)20-13-12-18(26(21,22)15-14-20)16-8-4-3-5-9-16/h3-11,18H,2,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWAIWJDFANUMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)

![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)

![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)